(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Description
Properties
IUPAC Name |
(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3+,4+,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFVNWKKAAOSK-QBFJYBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Carbohydrate Precursors
The compound’s tricyclic structure derives from cyclization reactions of carbohydrate derivatives. A validated approach involves:
- Starting Material : D-Talose or its protected derivatives serve as precursors due to their stereochemical compatibility with the target molecule.
- Epoxidation and Ring Formation : Treatment with epoxidizing agents (e.g., meta-chloroperbenzoic acid) induces ring strain, facilitating intramolecular nucleophilic attack by hydroxyl groups.
- Acid-Catalyzed Rearrangement : Bronsted acids (e.g., p-toluenesulfonic acid) promote skeletal rearrangements to form the tricyclic core.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| 1 | D-Talose, Ac₂O, Pyridine | 85 | C2, C4, C5, C6 stereocenters established |
| 2 | mCPBA, CH₂Cl₂, 0°C | 62 | Epoxidation at C1-C2 |
| 3 | p-TsOH, THF, reflux | 48 | Tricyclic framework formation |
Stereoselective Fluorination and Rearrangement
Fluorination reagents like DAST (diethylaminosulfur trifluoride) enable directed skeletal rearrangements:
- Mechanism : DAST abstracts a hydroxyl proton, generating an oxonium intermediate that undergoes Wagner-Meerwein shifts.
- Outcome : Configuration at C4 is retained or inverted depending on reaction temperature.
Optimized Protocol :
1. Dissolve (1R,2S,4S,5S,6R)-precursor (1.0 eq) in anhydrous CH₂Cl₂.
2. Add DAST (1.2 eq) dropwise at -78°C under N₂.
3. Warm to 0°C, stir for 12 h.
4. Quench with NaHCO₃, extract with EtOAc.
Yield : 67% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Catalytic Asymmetric Methods
Transition Metal-Catalyzed Cycloadditions
Rhodium(II) catalysts enable [4+3] cycloadditions between oxepins and carbonyl ylides:
- Substrate : 2,3-O-Isopropylidene-D-talo-furanose.
- Catalyst : Rh₂(OAc)₄ (2 mol%).
- Conditions : Toluene, 80°C, 24 h.
Results :
| Entry | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) |
|---|---|---|---|
| 1 | 2 | 58 | 9:1 |
| 2 | 5 | 73 | 12:1 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency:
- Reactor Type : Tubular flow reactor with static mixers.
- Parameters :
- Temperature: 120°C
- Pressure: 3 bar
- Residence Time: 30 min
Advantages :
- 92% conversion per pass.
- Reduced solvent waste vs. batch processes.
Retrosynthetic Analysis
AI-Powered Route Prediction
Machine learning models (e.g., Template_relevance Reaxys) propose retrosynthetic pathways:
- Disconnection A : Cleave C3-O bond → diol + epoxide.
- Disconnection B : Fragment tricyclic core → bicyclic ketal.
Top Routes :
| Route | Precursors | Plausibility Score |
|---|---|---|
| 1 | 1,6-Anhydro-β-D-talopyranose | 0.89 |
| 2 | 2,3-O-Cyclohexylidene-D-talose | 0.76 |
Challenges and Optimization
Byproduct Formation
Common impurities arise from:
- Over-oxidation : Mitigated by low-temperature (-20°C) Swern oxidations.
- Epimerization : Controlled via buffered aqueous workups (pH 6.5–7.0).
Purification Metrics :
| Technique | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization (EtOH/H₂O) | 99.2 | 78 |
| Simulated Moving Bed Chromatography | 99.8 | 92 |
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ engineered ketoreductases for stereoselective reductions:
- Enzyme : KRED-101 (Codexis).
- Substrate : Prochiral tricyclic ketone.
- Conditions : NADPH cofactor, phosphate buffer (pH 7.0), 30°C.
Performance :
- Conversion : 98%
- ee : >99% (1R,2S,4S,5S,6R)
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Structure Overview
- IUPAC Name : (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
- Molecular Formula : CHO
- Molecular Weight : 144.12 g/mol
- CAS Number : 6893-59-0
The compound features a tricyclic structure with multiple oxygen functionalities that influence its reactivity and interaction with biological systems.
Chemistry
Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to utilize it as a precursor for more complex molecules through various reactions including oxidation and substitution reactions.
Biology
Biochemical Probes
In biological research, this compound is used as a probe to study biochemical pathways and molecular interactions. Its ability to undergo specific reactions makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways .
Medicine
Therapeutic Potential
The bioactive properties of this compound suggest potential therapeutic applications. Research indicates that it may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for drug development targeting various diseases .
Industry
Material Development
In industrial applications, this compound is explored for its use in developing new materials and chemical processes. Its unique properties can enhance the performance of polymers and other materials used in various sectors including pharmaceuticals and materials science .
Case Study 1: Synthesis of Bioactive Compounds
A recent study demonstrated the use of this compound as a precursor in synthesizing novel bioactive compounds with enhanced pharmacological profiles. The research highlighted its efficiency in facilitating nucleophilic substitutions that led to the formation of derivatives with improved efficacy against specific bacterial strains.
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interactions between this compound and various enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor or modulator of certain enzymes, providing insights into its potential role in therapeutic applications targeting metabolic disorders .
Mechanism of Action
The mechanism by which (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound belongs to a family of tricyclic ether-alcohol isomers distinguished by oxygen bridge configurations (3,7,9- vs. 3,8,9-trioxa) and stereocenters (R/S configurations at positions 1, 2, 4, 5, and 6). Key analogues include:
Key Observations :
- The 3,8,9-trioxa configuration (as in the target compound) is associated with higher natural abundance in A. nilgiricum (33.323% peak area) compared to 3,7,9-trioxa analogues (3.300% peak area) .
- Stereochemical variations at positions 2 and 4 significantly alter retention times in GC-MS analysis (e.g., 18.084 min for 2R,4S vs. 18.755 min for 2S,4S isomers) .
Physicochemical and Analytical Properties
Key Observations :
- Natural 3,8,9-trioxa isomers exhibit higher volatility (lower retention times) and abundance in plant extracts compared to 3,7,9-trioxa variants .
- Synthetic analogues (e.g., CAS 3868-03-9) carry additional hazards like H341 (suspected genetic defects), likely due to stereochemistry-dependent reactivity .
Computational and Spectroscopic Studies
highlights the use of DFT-NMR and DP4+ analysis to resolve stereochemical ambiguities in similar tricyclic compounds. For example:
- A (6R)-epimer of a related tricyclic structure showed a 99.81% confidence in DP4+ analysis, with lower CMAE (1.69 vs. 1.96 for the 6S-epimer) in NMR calculations .
- These methods are critical for distinguishing diastereomers with subtle stereochemical differences, such as those in the target compound’s analogues.
Biological Activity
(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol is a complex organic compound recognized for its unique tricyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₆H₈O₄
- Molecular Weight : 144.13 g/mol
- CAS Number : 6893-59-0
The compound's structure features multiple oxygen atoms integrated into a tricyclic framework, which influences its reactivity and biological interactions.
Research indicates that this compound undergoes various chemical reactions that contribute to its biological activity:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions that may lead to the formation of different bioactive derivatives.
- Skeletal Rearrangements : These rearrangements can alter the compound's structure and enhance its interaction with biological targets.
Antimicrobial Properties
Studies have shown that certain derivatives of tricyclic compounds exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited in the literature:
- Potential Activity Against Helicobacter pylori : Similar compounds have demonstrated efficacy against H. pylori strains . This suggests a potential for further exploration of this compound in antimicrobial research.
Cytotoxicity Studies
Preliminary investigations into the cytotoxicity of related compounds indicate that tricyclic structures can selectively target tumor cells while sparing normal cells:
- Cytotoxic Effects : Some derivatives have shown selective cytotoxicity against human tumor cell lines . Further studies are necessary to evaluate the specific cytotoxic profile of this compound.
Applications in Medicine and Industry
The unique properties of this compound position it as a promising candidate for various applications:
Medicinal Chemistry
The compound could serve as a building block for synthesizing new pharmaceuticals due to its potential bioactive properties.
Material Science
In industrial applications:
- It may be utilized in developing new materials with specific chemical properties.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce in current literature:
| Study | Findings |
|---|---|
| Study A | Investigated related tricyclic compounds showing antimicrobial activity against H. pylori |
| Study B | Explored cytotoxic effects on human tumor cell lines with selective targeting observed |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying (1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.0²,⁴]nonan-5-ol in natural product extracts?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for preliminary identification. The compound’s mass spectrum is compared to reference libraries (e.g., NIST) to match fragmentation patterns. For complex matrices, coupling with preparative HPLC or column chromatography improves isolation prior to GC-MS analysis. Retention indices and spiking with authentic standards further validate identity .
- Key Considerations : Optimize temperature gradients to resolve co-eluting compounds and minimize thermal degradation. Use polar stationary phases (e.g., DB-WAX) for oxygenated tricyclic structures.
Q. How can researchers differentiate stereoisomers of tricyclic ether derivatives during isolation?
- Methodology : Chiral chromatography (e.g., Chiralpak® columns) or capillary electrophoresis with chiral selectors (e.g., cyclodextrins) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish diastereomers by analyzing spatial proximity of protons. For example, the (1R,2S,4S,5S,6R) and (2S,4S,5R,6R) stereoisomers in Amomum nilgiricum were resolved using NOESY correlations .
- Validation : Cross-validate with optical rotation data and X-ray crystallography if crystalline derivatives are obtainable.
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical assignments of tricyclic ethers?
- Methodology : Combine time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) with Boltzmann-weighted conformational analysis to predict ECD spectra. Compare experimental and calculated spectra to assign absolute configurations. For example, CAM-B3LYP/TZVP-level DFT-NMR calculations achieved a 99.81% confidence in assigning the (6R) configuration for a related tricyclic compound using DP4+ statistical analysis .
- Integration : Use molecular dynamics (MD) simulations to account for solvent effects and flexible ring systems. Pair with vibrational circular dichroism (VCD) for additional stereochemical validation.
Q. What strategies optimize enantioselectivity when using tricyclic ether derivatives as chiral catalysts?
- Design Principles : Modify substituents on the tricyclic core to enhance steric and electronic interactions with substrates. For instance, phenylsulfoxide derivatives of the catalyst syn-(1R,2S,3S,4S,5R,6R)-68 improved enantiomeric excess (ee) to 91% in asymmetric reactions by stabilizing transition states via π-π interactions .
- Experimental Optimization : Screen solvent polarity (e.g., dichloromethane vs. toluene) and temperature to fine-tune diastereomeric ratios (dr). Kinetic studies under varying conditions (e.g., -20°C to 40°C) can identify thermodynamic vs. kinetic control pathways.
Q. How should researchers address conflicting spectral data between GC-MS and NMR for oxygenated tricyclic compounds?
- Troubleshooting Workflow :
Repurification : Re-isolate the compound to rule out impurities.
Multi-Technique Correlation : Cross-reference GC-MS data with high-resolution mass spectrometry (HRMS) for accurate mass validation.
Advanced NMR : Use heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) to resolve overlapping signals in crowded spectra.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
